N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide
Overview
Description
N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide, also known as N-MEPIV, is an important compound for scientific research. It is a cyclic amide derivative of pivalic acid, a carboxylic acid with a pivaloyl group as its functional group. N-MEPIV is a versatile compound with many applications in laboratory experiments and scientific research.
Scientific Research Applications
Lithiation of Pivalamide Derivatives : Research by Smith, El‐Hiti, and Alshammari (2012) explored the lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide. They found that using n-BuLi in THF at low temperatures led to high yields of products involving ring substitution ortho to the pivaloylaminoethyl group. This was significant as it differed from earlier results using t-BuLi (Smith, El‐Hiti, & Alshammari, 2012).
Pivalamide Hydrolysis : Bavetsias, Henderson, and McDonald (2004) developed a simple method for pivalamide hydrolysis using Fe(NO3)(3) in MeOH at room temperature. Their study focused on 2-pivalamido-3H-pyrimidin-4-ones and related compounds, yielding the corresponding amine after hydrolysis (Bavetsias, Henderson, & McDonald, 2004).
Cystic Fibrosis Therapy : Yu et al. (2008) discovered that N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide showed potential in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. Their study highlighted the importance of the bithiazole-tethering's conformation on corrector activity, offering insights into cystic fibrosis therapy (Yu et al., 2008).
Structural Analysis of Pivalamide Compounds : Atalay, Gerçeker, Esercİ, and Ağar (2016) investigated the molecular structure of a pivalamide compound, focusing on its intramolecular hydrogen bonding and crystal properties. Their research provided valuable information on the structural characteristics of pivalamide derivatives (Atalay, Gerçeker, Esercİ, & Ağar, 2016).
Metabolism Studies in Human Liver Microsomes : Song et al. (2014) explored the metabolic pathway and metabolites of KRO-105714, a compound including a pivalamide derivative, in human liver microsomes. Their research contributed to understanding the therapeutic potential of such compounds in inflammation treatment (Song et al., 2014).
Mechanism of Action
Target of Action
It is known that similar compounds, such as n-(2-hydroxyethyl)hexadecanamide, bind to nuclear receptors . These receptors play a crucial role in regulating gene expression and are involved in various biological processes, including inflammation and pain .
Mode of Action
Compounds with similar structures, such as n-(2-hydroxyethyl)hexadecanamide, have been shown to bind to nuclear receptors . This binding can lead to a variety of biological effects, some of which are related to chronic inflammation and pain .
Biochemical Pathways
Related compounds have been shown to influence pathways associated with inflammation and pain
Pharmacokinetics
Related compounds such as n-(2-hydroxyethyl)-2,5-pyrrolidine have been studied for their pharmacokinetic properties . These studies have shown that such compounds have good solubility and are metabolically stable in vitro . They also exhibit rapid urinary excretion and are preferentially excreted via the fecal route .
Result of Action
Related compounds have been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . These effects are likely due to their interaction with nuclear receptors and subsequent influence on gene expression .
Action Environment
For example, the presence of certain ions can influence the formation of hydrogels from related compounds
properties
IUPAC Name |
N-[2-(2-hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)13(17)15-11-6-5-7-12(18-4)10(11)8-9-16/h5-7,16H,8-9H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQCFCOZILVCKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=CC=C1)OC)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506314 | |
Record name | N-[2-(2-Hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76093-72-6 | |
Record name | N-[2-(2-Hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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